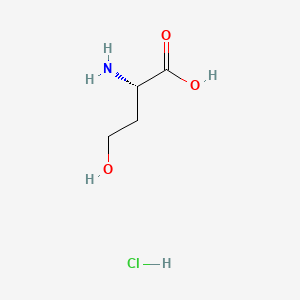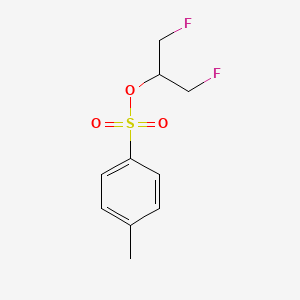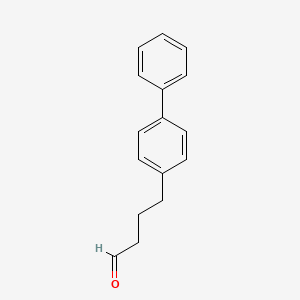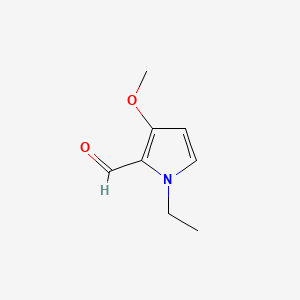
2,3-Dibromopropionic-2,3,3-D3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropionic-2,3,3-D3 acid is an organic compound with the molecular formula C3H4Br2O2. It is a derivative of propionic acid, where two hydrogen atoms are replaced by bromine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dibromopropionic-2,3,3-D3 acid can be synthesized through several methods. One common method involves the bromination of propionic acid derivatives. For instance, the bromination of propionic acid using bromine in the presence of a catalyst such as iron bromide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromopropionic-2,3,3-D3 acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dibromo derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated products.
Substitution: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibromo derivatives, while substitution can produce various substituted propionic acids .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropionic-2,3,3-D3 acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and toxicity is ongoing.
Industry: It is used in the production of flame retardants and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dibromopropionic-2,3,3-D3 acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromo-1-propanol
- 1,2-Dibromopropane
- 2,3-Dimethyl-2-butene
Uniqueness
2,3-Dibromopropionic-2,3,3-D3 acid is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and specific applications in analytical chemistry .
Eigenschaften
IUPAC Name |
2,3-dibromo-2,3,3-trideuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)/i1D2,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYAKSMZTVWUJB-FUDHJZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)


![[1,1-Biphenyl]-2,3-diol,4-methyl-](/img/structure/B570851.png)
